An In-depth Technical Guide to 5-Chloropyrazine-2-carboxylic acid (CAS: 36070-80-1)
An In-depth Technical Guide to 5-Chloropyrazine-2-carboxylic acid (CAS: 36070-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in the synthesis of a variety of bioactive molecules.[1] Its structure, featuring a reactive chlorine atom on the pyrazine (B50134) ring, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and insights into its biological significance, particularly in the context of antimycobacterial research.
Physicochemical Properties
The fundamental physical and chemical characteristics of 5-Chloropyrazine-2-carboxylic acid are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 36070-80-1 | [1][2][3][4] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1][4] |
| Appearance | White to light yellow or pale cream crystalline powder/solid. | [1][5][6][7] |
| Melting Point | 149 - 151 °C (decomposes) | [1][2][6] |
| Boiling Point | 330.9 ± 37.0 °C (Predicted) | |
| Density | 1.579 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 153.9 °C | |
| Purity | ≥97% | [5][6][7] |
| Storage | Store at room temperature in a cool, dry, dark place. | [1][7][8] |
| IUPAC Name | 5-chloropyrazine-2-carboxylic acid | |
| InChI Key | FXJOTWLLDJYKAG-UHFFFAOYSA-N | [9] |
Experimental Protocols
Synthesis via Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate
A common and efficient method for the preparation of 5-Chloropyrazine-2-carboxylic acid is the hydrolysis of its methyl ester precursor.[2][9][10]
Reaction: Methyl 5-chloropyrazine-2-carboxylate → 5-Chloropyrazine-2-carboxylic acid
Protocol 1: Using Potassium Carbonate [2][9]
-
Dissolution: Dissolve methyl 5-chloro-2-pyrazinecarboxylate (1.0 eq) in a mixture of methanol (B129727) and water.
-
Addition of Base: Add potassium carbonate (1.0-3.0 eq) to the solution at room temperature.
-
Reaction: Stir the resulting solution at 25 °C for 2 to 42 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).[2][9]
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidification & Extraction: Acidify the aqueous residue to a pH of approximately 2 using concentrated hydrochloric acid.[2] The product will precipitate.
-
Isolation: Extract the product with a suitable organic solvent, such as ethyl acetate.[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuum to yield 5-chloropyrazine-2-carboxylic acid as an off-white solid.[2]
Protocol 2: Green Chemistry Approach using Lithium Hydroxide (B78521) [10]
-
Preparation: In a round-bottomed flask, prepare a solution of lithium hydroxide (1.01 eq) in water.
-
Addition of Ester: Add methyl 5-chloropyrazine-2-carboxylic acid ester (1.0 eq) in portions over 1.5 hours.
-
Reaction: Stir the mixture, maintaining the temperature below 25 °C for 1.5 hours.
-
Work-up: This "green" protocol aims to minimize organic solvent use during the reaction and separation procedure to obtain a high yield.[10]
Purification
Purification of the synthesized solid can be achieved through standard laboratory techniques.
Protocol: Extraction and Recrystallization [11]
-
Dissolution in Base: Dissolve the crude acid in an aqueous basic solution (e.g., N sodium hydroxide) to separate it from neutral impurities.
-
Extraction of Impurities: Extract the basic solution with an organic solvent like diethyl ether to remove any non-acidic, organic-soluble impurities.
-
Acidification: Acidify the remaining aqueous layer with a mineral acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing the purified acid to precipitate.
-
Isolation: Collect the solid product by filtration.
-
Recrystallization: Further purify the solid by recrystallizing from a suitable solvent system (e.g., alcohol, aqueous alcohol, or toluene) to remove any remaining impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for assessing the purity of 5-Chloropyrazine-2-carboxylic acid and related compounds.[1][12]
-
Instrumentation: An HPLC system equipped with a UV detector.[12]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150-250 mm, 5 µm particle size) is typically suitable.[12][13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% Formic acid in water) and an organic solvent (e.g., acetonitrile).[12]
-
Detection: UV detection at an appropriate wavelength (e.g., 270 nm).[12]
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL and filter before injection.[12] Purity is determined by the area percentage of the main peak.
Titration An acid-base titration can be used to determine the assay of the final product.[1][5]
-
Protocol: Accurately weigh a sample of the acid and dissolve it in a suitable solvent. Titrate with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter or an appropriate indicator to determine the endpoint. The purity is calculated based on the amount of titrant consumed.
Biological Activity and Potential Signaling Pathway
5-Chloropyrazine-2-carboxylic acid serves as a crucial intermediate for compounds with significant biological activity. Derivatives of this molecule, such as 5-chloro-N-phenylpyrazine-2-carboxamides, have demonstrated notable antimycobacterial activity against M. tuberculosis.[14][15]
The related compound, 5-Chloropyrazinamide (5-Cl-PZA), is believed to exert its antimycobacterial effect by targeting the Fatty Acid Synthase I (FAS I) system of mycobacteria.[14] This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death. While this pathway is proposed for the carboxamide derivative, it provides a strong rationale for the exploration of 5-Chloropyrazine-2-carboxylic acid as a scaffold in the design of new antitubercular agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-CHLORO-PYRAZINE-2-CARBOXYLIC ACID | 36070-80-1 [chemicalbook.com]
- 3. 5-Chloropyrazine-2-carboxylic acid | CAS#:36070-80-1 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. 5-Chloropyrazine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 6. 5-Chloropyrazine-2-carboxylic Acid | 36070-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 5-Chloropyrazine-2-carboxylic Acid | 36070-80-1 | TCI AMERICA [tcichemicals.com]
- 8. 36070-80-1|5-Chloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. Synthesis routes of 5-Chloropyrazine-2-carboxylic acid [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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